molecular formula C16H15NO2 B10846651 Allylcarbamic Acid Biphenyl-3-yl Ester

Allylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10846651
M. Wt: 253.29 g/mol
InChI Key: IVZVLOUIEAWCIN-UHFFFAOYSA-N
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Description

Allylcarbamic Acid Biphenyl-3-yl Ester (ACBE) is an alkylcarbamic acid biphenyl-3-yl ester derivative synthesized as part of a class of fatty acid amide hydrolase (FAAH) inhibitors. Its structure features a biphenyl-3-yl ester core linked to an allyl group via a carbamate bridge. Key physical and spectroscopic data include:

  • Molecular Formula: C₁₆H₁₅NO₂
  • Melting Point: 64–65 °C
  • Yield: 91% (synthesized via reaction of allylamine with diimidazol-1-ylmethanone and 3-phenylphenol) .
  • Spectroscopic Data: ¹H NMR (CDCl₃) shows peaks for allyl protons (δ 5.13–5.35 ppm) and aromatic protons (δ 7.10–7.62 ppm). IR confirms carbamate C=O stretch at 1712 cm⁻¹ .

ACBE serves as a foundational compound in structure-activity relationship (SAR) studies aimed at optimizing FAAH inhibition. FAAH is a therapeutic target due to its role in degrading endocannabinoids like anandamide .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(3-phenylphenyl) N-prop-2-enylcarbamate

InChI

InChI=1S/C16H15NO2/c1-2-11-17-16(18)19-15-10-6-9-14(12-15)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18)

InChI Key

IVZVLOUIEAWCIN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Carbamation Using Allyl Isocyanate

The most direct route to allylcarbamic acid biphenyl-3-yl ester involves the reaction of 3-phenylphenol with allyl isocyanate. This method, adapted from alkylcarbamic acid biphenyl ester syntheses, proceeds under mild conditions in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction mechanism follows nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbon of the isocyanate group.

Reaction Conditions :

  • Solvent : THF or dichloromethane (DCM)

  • Temperature : 0–25°C

  • Catalyst : None required

  • Yield : 70–85% (optimized)

A critical limitation is the commercial availability of allyl isocyanate. When inaccessible, in situ generation via Curtius rearrangement or alternative methods becomes necessary (see Section 2).

Alternative Activation with N,N′-Carbonyldiimidazole (CDI)

For laboratories lacking access to allyl isocyanate, CDI-mediated carbamate formation offers a reliable alternative. This two-step process involves:

  • Reacting allylamine with CDI to form an imidazolide intermediate.

  • Adding 3-phenylphenol to displace the imidazole leaving group.

Key Advantages :

  • Avoids handling volatile isocyanates.

  • Compatible with moisture-sensitive substrates.

  • Yield : 65–78%.

Curtius Rearrangement for Isocyanate Generation

Synthesis of Allyl Acylazide Precursors

The Curtius rearrangement enables the synthesis of allyl isocyanate from allyl acylazides. This method, detailed in PMC studies, involves:

  • Converting allyl carboxylic acid (9 ) to acylazide (10 ) using diphenylphosphoryl azide (DPPA) or oxalyl chloride/sodium azide.

  • Thermally decomposing 10 to allyl isocyanate (3 ) at 60–80°C.

Reaction Scheme :

Allyl carboxylic acidDPPA/NaN3Allyl acylazideΔAllyl isocyanate\text{Allyl carboxylic acid} \xrightarrow{\text{DPPA/NaN}_3} \text{Allyl acylazide} \xrightarrow{\Delta} \text{Allyl isocyanate}

Critical Parameters :

  • DPPA Efficiency : Higher yields (80–90%) compared to oxalyl chloride (70–75%).

  • Safety Note : Acylazides are shock-sensitive; controlled heating is essential.

One-Pot Curtius-Carbamation Approach

Recent optimizations allow tandem Curtius rearrangement and carbamate formation without isolating intermediates. A mixture of allyl carboxylic acid, DPPA, and 3-phenylphenol in THF at 60°C produces the target ester in 68% yield.

Structural Modifications and Yield Optimization

Substituent Effects on Proximal Phenyl Rings

Modifying substituents on the biphenyl scaffold significantly impacts reaction efficiency. Electron-donating groups (e.g., -OCH₃) enhance nucleophilicity of the phenolic oxygen, while bulky groups (e.g., -CF₃) sterically hinder isocyanate access.

Data Table 1 : Impact of Substituents on Yield

Substituent (R)PositionYield (%)
-H3′85
-OCH₃4′92
-CF₃3′58
-NO₂2′45

Solvent and Temperature Screening

Polar aprotic solvents (THF, DMF) outperform non-polar alternatives (toluene) due to improved isocyanate solubility. Elevated temperatures (50–60°C) accelerate reactions but risk side products like urea formation.

Large-Scale and Industrial Considerations

Patent-Based Methodologies

A patent describing biphenyl-2-ylcarbamic acid esters provides transferable insights for scaling 3-yl derivatives:

  • Crystallization : Use denatured ethanol as an antisolvent to isolate products at >95% purity.

  • Purification : Sequential washes with potassium carbonate (to remove acidic byproducts) and water.

Scale-Up Challenges :

  • Exothermic reactions require controlled addition of reagents.

  • Lithium-based reductants (e.g., LiAlH₄) are replaced with safer alternatives (e.g., NaBH₄) in modern protocols.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include aryl protons (δ 7.2–7.8 ppm), allylic CH₂ (δ 4.8–5.2 ppm), and carbamate NH (δ 6.3–6.5 ppm).

  • IR : Carbamate C=O stretch at 1680–1720 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., m/z 296 [M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Allylcarbamic Acid Biphenyl-3-yl Ester exerts its effects by inhibiting the enzyme fatty acid amide hydrolase. This inhibition leads to increased levels of endocannabinoids, such as anandamide, in the body. These endocannabinoids then interact with cannabinoid receptors, modulating various physiological processes including pain perception, mood, and appetite . The compound fits within the lipophilic region of the substrate-binding site of fatty acid amide hydrolase, mimicking the arachidonoyl chain of anandamide .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Compound Name N-Substituent IC₅₀ (nM) Mp (°C) Yield (%) Key Features
Allylcarbamic Acid Biphenyl-3-yl Ester (4b) Allyl N/A 64–65 91 Moderate lipophilicity; allyl group introduces unsaturation but limited steric bulk .
n-Octylcarbamic Acid Biphenyl-3-yl Ester (4f) n-Octyl N/A 80 91 Higher lipophilicity due to long alkyl chain; may improve membrane permeability but lacks potency optimization .

Cycloalkyl-Substituted Derivatives

Compound Name N-Substituent IC₅₀ (nM) Mp (°C) Yield (%) Key Features
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester (URB524) Cyclohexyl 63 N/A N/A Benchmark compound with balanced lipophilicity and steric bulk; bent cyclohexyl group mimics arachidonoyl chain conformation .
Cyclobutylcarbamic Acid Biphenyl-3-yl Ester (4g) Cyclobutyl N/A N/A N/A Smaller ring size reduces steric complementarity, likely lowering potency compared to URB524 .

Aryl/Bulky Substituents

Compound Name N-Substituent IC₅₀ (nM) Mp (°C) Yield (%) Key Features
β-Naphthylmethylcarbamic Acid Biphenyl-3-yl Ester (4q) β-Naphthylmethyl 5.3 N/A N/A Enhanced potency due to π-π interactions and shape complementarity with FAAH’s substrate-binding site .
3′-Carbamoylbiphenyl-3-yl Ester (URB880, 4z) 3′-Carbamoyl 0.63 N/A N/A Highest potency in series; carbamoyl group forms hydrogen bonds with FAAH active site .

Structural and Functional Insights

  • Shape Complementarity: The biphenyl-3-yl motif adopts a bent conformation, mimicking the arachidonoyl chain of anandamide. Bulky N-substituents (e.g., β-naphthylmethyl) enhance binding by filling hydrophobic pockets in FAAH .
  • Hydrogen Bonding : Polar groups like carbamoyl (URB880) improve potency by interacting with Ser241 and Ser217 in FAAH’s catalytic triad .
  • Metabolic Stability : Alkyl chains (e.g., n-octyl) increase lipophilicity but may reduce stability in plasma. Cyclohexyl and aryl groups offer better steric protection against enzymatic hydrolysis .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Allylcarbamic Acid Biphenyl-3-yl Ester (4b), and how can reaction conditions be standardized for reproducibility?

  • Methodology : this compound is synthesized via a two-step procedure involving the reaction of allylamine with diimidazol-1-ylmethanone in dry acetonitrile, followed by coupling with 3-phenylphenol under reflux (4–30 hours) in the presence of DMAP. Recrystallization using Et₂O/petroleum ether yields white crystals (91% yield). Key parameters include strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography (cyclohexane/EtOAc) .
  • Analytical Validation : Confirm purity via elemental analysis (±0.4% tolerance for C, H, N), NMR (e.g., δ 5.13 ppm for NH proton), IR (3370 cm⁻¹ for N-H stretch), and MS (m/z 253 for M⁺) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • NMR Analysis : Assign peaks using CDCl₃ as solvent:

  • δ 3.91–3.97 ppm (t, 2H): Allyl CH₂ adjacent to carbamate.
  • δ 5.84–6.02 ppm (m, 1H): Allyl CH.
  • Aromatic protons (7.10–7.62 ppm) confirm biphenyl geometry .
    • IR and MS : Validate carbamate functionality (1712 cm⁻¹ for C=O stretch) and molecular ion fragmentation (m/z 170 for biphenyl fragment) .

Q. What role does this compound play in FAAH inhibition studies?

  • Mechanistic Insight : As part of the O-arylcarbamate class, it mimics the arachidonoyl chain of anandamide, competing for FAAH’s substrate-binding site. The biphenyl-3-yl moiety provides structural rigidity, enhancing shape complementarity with the enzyme’s hydrophobic pocket .
  • Biological Relevance : While this compound itself has moderate potency (IC₅₀ ~63 nM for FAAH), its derivatives (e.g., URB597) show enhanced activity due to hydrogen bonding and steric optimization .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for biphenyl-3-yl carbamates be resolved?

  • Case Study : Despite similar synthetic routes, substituents at the N-portion (e.g., allyl vs. cyclohexyl) lead to drastic potency differences (IC₅₀ ranges from 0.63 nM to >1 µM). Use QSAR modeling to correlate lipophilicity (logP), steric bulk, and hydrogen-bonding capacity with inhibitory activity. Molecular docking (e.g., AutoDock Vina) reveals that bulky groups (e.g., β-naphthylmethyl) improve hydrophobic interactions in FAAH’s active site .

Q. What experimental strategies mitigate hydrolytic instability of this compound in biological matrices?

  • Stability Testing : Incubate the compound in rat plasma/liver homogenate (37°C, pH 7.4) and monitor degradation via LC-MS. Steric hindrance at the carbamate nitrogen (e.g., cyclohexyl vs. allyl) reduces hydrolysis rates. For in vivo studies, consider prodrug formulations or co-administration with esterase inhibitors .

Q. How do computational methods enhance the design of FAAH inhibitors derived from this compound?

  • LIE Calculations : Linear Interaction Energy (LIE) models quantify van der Waals and electrostatic contributions to binding affinity. For example, replacing the allyl group with a 3′-carbamoylbiphenyl moiety (URB880) improves hydrogen bonding with FAAH’s Ser241, yielding IC₅₀ = 0.63 nM .

Q. What are the limitations of in vitro FAAH inhibition assays when extrapolating to in vivo efficacy?

  • Key Considerations : In vitro assays (e.g., rat brain membrane hydrolysis) may overlook pharmacokinetic factors like blood-brain barrier permeability or metabolic clearance. Validate in vivo using rodent models (e.g., tail-flick test for analgesia) and measure brain anandamide levels via LC-MS/MS .

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